N-Acetyl-L-histidine
Overview
Description
N-Acetyl-L-histidine is an organic compound belonging to the class of N-acyl-alpha amino acids. It is a derivative of histidine, where one of the hydrogens of the alpha-amino group is substituted by an acetyl group. This compound is prominently found in the brain, retina, and lens of poikilothermic vertebrates, such as fish and amphibians
Mechanism of Action
Target of Action
N-Acetyl-L-histidine (N-Acetylhistidine) is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates . It plays a significant role in the metabolism of these tissues, particularly in the lens of fish . The primary targets of N-Acetylhistidine are the lens cells and ocular fluid .
Mode of Action
N-Acetylhistidine exhibits an unusual compartmentalized metabolism. It is synthesized from L-histidine and acetyl Co-enzyme A . . For its hydrolysis, N-Acetylhistidine is exported to ocular fluid where a specific acylase cleaves L-histidine, which is then actively taken up by the lens and re-synthesized into N-Acetylhistidine . This energy-dependent cycling suggests a pump mechanism operating at the lens/ocular fluid interface .
Biochemical Pathways
The biochemical pathway of N-Acetylhistidine involves its synthesis from L-histidine and acetyl Co-enzyme A . After synthesis, N-Acetylhistidine cannot be catabolized by lens cells. Instead, it is exported to the ocular fluid where a specific acylase cleaves L-histidine . The L-histidine is then actively taken up by the lens and re-synthesized into N-Acetylhistidine .
Result of Action
The result of N-Acetylhistidine’s action is the maintenance of a highly dehydrated lens, which helps avoid cataract formation . Each N-Acetylhistidine molecule released to the ocular fluid carries with it 33 molecules of bound water, effectively transporting the water against a water gradient . In the ocular fluid, the bound water is released for removal from the eye by the action of N-Acetylhistidine acylase .
Action Environment
The action environment of N-Acetylhistidine is primarily the lens and ocular fluid of the eye . The lens cells and ocular fluid provide the necessary environment for the synthesis, export, hydrolysis, and reuptake of N-Acetylhistidine . The lens/ocular fluid interface is particularly important as it is where the proposed pump mechanism operates .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-histidine is synthesized from L-histidine and acetyl Co-enzyme A . It cannot be catabolized by lens cells . For its hydrolysis, this compound is exported to ocular fluid where a specific acylase cleaves L-histidine, which is then actively taken up by the lens and re-synthesized into this compound . This energy-dependent cycling suggests a pump mechanism operating at the lens/ocular fluid interface .
Cellular Effects
In the lens of fish, this compound exhibits an unusual compartmentalized metabolism . It plays a crucial role in maintaining a highly dehydrated lens and avoiding cataract formation . Each this compound molecule released to ocular fluid down its gradient carries with it 33 molecules of bound water, effectively transporting the water against a water gradient .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from L-histidine and acetyl Co-enzyme A . Lens cells cannot catabolize this compound . For its hydrolysis, this compound is exported to ocular fluid where a specific acylase cleaves L-histidine . This L-histidine is then actively taken up by the lens and re-synthesized into this compound .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits an unusual compartmentalized metabolism in the lens of fish .
Metabolic Pathways
This compound is involved in the metabolic pathway where it is synthesized from L-histidine and acetyl Co-enzyme A . Lens cells cannot catabolize this compound . For its hydrolysis, this compound is exported to ocular fluid where a specific acylase cleaves L-histidine .
Transport and Distribution
This compound is synthesized in lens cells and then exported to ocular fluid . After its hydrolysis in the ocular fluid, L-histidine is actively taken up by the lens and re-synthesized into this compound .
Preparation Methods
N-Acetyl-L-histidine can be synthesized from L-histidine and acetyl co-enzyme A through the action of histidine N-acetyltransferase . The reaction conditions typically involve the use of an energy-rich acetyl donor, such as acetyl co-enzyme A, and the enzyme histidine N-acetyltransferase to facilitate the transfer of the acetyl group to the histidine molecule. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-Acetyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-acetylhistidine quinone, while reduction can yield N-acetylhistidine alcohol .
Scientific Research Applications
N-Acetyl-L-histidine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of N-acyl-alpha amino acids. In biology, it is studied for its role in osmoregulation and its potential as a biomarker for various physiological conditions . In medicine, this compound is being investigated for its potential therapeutic applications, including its role in preventing cataract formation and its use as a molecular water pump to maintain lens transparency . In industry, it is used in the production of various biochemical reagents and as a component in certain pharmaceutical formulations .
Comparison with Similar Compounds
N-Acetyl-L-histidine is similar to other N-acyl-alpha amino acids, such as N-acetylaspartate and N-acetylcysteine. it is unique in its specific role in osmoregulation and its presence in the brain, retina, and lens of poikilothermic vertebrates . N-acetylaspartate, for example, is a major osmolyte in the brain and eye of birds and mammals, while N-acetylcysteine is known for its antioxidant properties and use in mucolytic therapy . The unique properties of this compound make it a valuable compound for studying osmoregulation and its potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJOGQFRVVWBH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335440 | |
Record name | N-Acetyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2497-02-1 | |
Record name | N-Acetyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2497-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylhistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLHISTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
Record name | N-Acetylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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